

A Comprehensive Technical Guide to 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic Acid

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Compound of Interest

Compound Name: 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

Cat. No.: B1462919

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This guide provides an in-depth analysis of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a pyridinylboronic acid derivative with significant utility in organic synthesis. Its structure incorporates a pyridine ring, a boronic acid functional group, and a 4-methoxybenzyl ether. This combination of features makes it a valuable reagent, particularly in the construction of complex biaryl and heteroaryl structures.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₄ BNO ₄	[1][2][3][4]
Molecular Weight	259.07 g/mol	[3]
CAS Number	663955-80-4	[1]
Appearance	Typically a solid	[5]
Purity	Commonly available at ≥95%	[1]

The boronic acid group is a cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The 4-methoxybenzyl (PMB) ether serves as a protecting group for the pyridinol moiety, which can be cleaved under specific conditions to reveal a hydroxyl group if required for subsequent synthetic transformations.

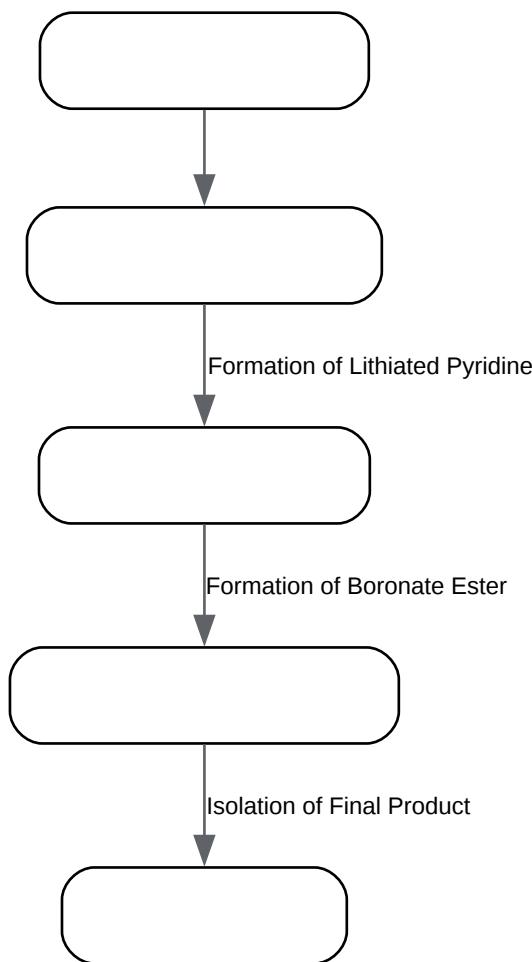
Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids can be challenging due to the amphoteric nature of the pyridine ring, which can complicate isolation.^[6] Common synthetic strategies involve metal-halogen exchange or directed ortho-metallation.^[6]

A prevalent method for synthesizing pyridinylboronic acids involves a lithium-halogen exchange of a corresponding bromopyridine precursor at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate.^{[7][8]} This approach is often favored for its efficiency and scalability.^[7]

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of a pyridinylboronic acid, illustrating the key chemical transformations.



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Caption: Generalized synthetic pathway for pyridinylboronic acids.

Applications in Drug Discovery and Development

Pyridinylboronic acids are indispensable tools in medicinal chemistry.^[9] The pyridine motif is a common feature in many biologically active molecules, and the ability to readily install this moiety via Suzuki-Miyaura coupling is highly advantageous.^[9]

Boronic acids and their derivatives are recognized for their role in the synthesis of compounds targeting a wide range of diseases, including cancer and infectious diseases.^{[9][10]} Several FDA-approved drugs contain a boronic acid functional group, such as Bortezomib, a proteasome inhibitor used in cancer therapy.^[10]

The utility of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** lies in its capacity to act as a building block for more complex molecules. For instance, it can be coupled with various aryl or heteroaryl halides to generate novel scaffolds for drug candidates. This approach has been instrumental in the development of kinase inhibitors and other targeted therapies.[11][12][13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone application for this compound. It facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide.

Materials:

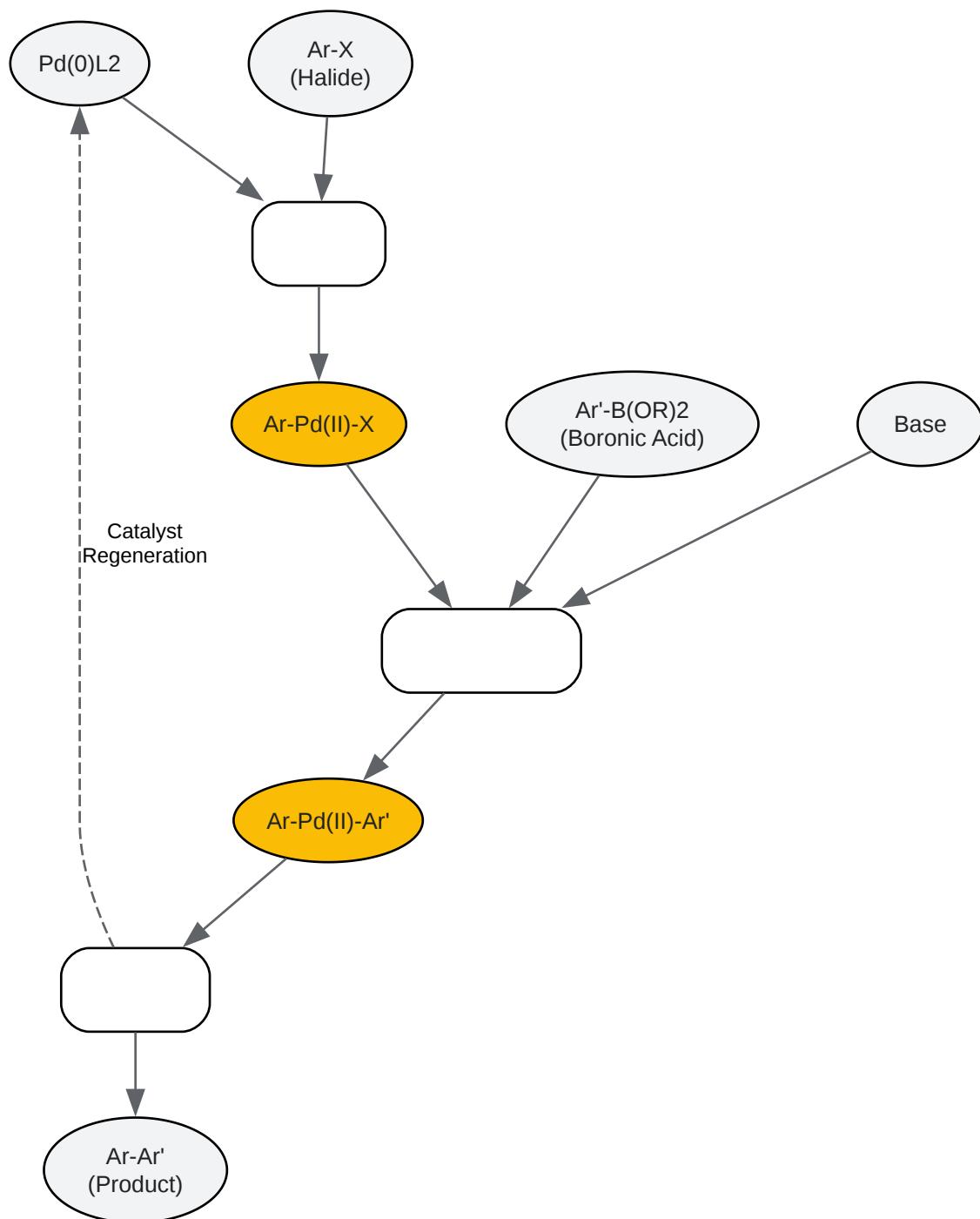
- **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)[14]
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)[14]
- Solvent system (e.g., DME/water, toluene, or dioxane)[7][14]
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2-3 equivalents).
- Solvent Addition: Add the chosen solvent system. The use of aqueous conditions is often beneficial for electron-deficient coupling partners.[14]
- Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.

- Catalyst Addition: Add the palladium catalyst to the reaction mixture.
- Heating: Heat the reaction to the appropriate temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).[14]
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a versatile and valuable reagent in the field of organic synthesis and drug discovery. Its ability to participate in robust C-C bond-forming reactions makes it a key component in the synthesis of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

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